molecular formula C7H3ClF3NO2 B1403159 3-Chloro-2-(trifluoromethyl)isonicotinic acid CAS No. 749875-02-3

3-Chloro-2-(trifluoromethyl)isonicotinic acid

Cat. No.: B1403159
CAS No.: 749875-02-3
M. Wt: 225.55 g/mol
InChI Key: UVJBNXZJTBKRQB-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethyl)isonicotinic acid is a chemical compound with the molecular formula C7H3ClF3NO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 3 and 2 of the pyridine ring are replaced by a chlorine atom and a trifluoromethyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(trifluoromethyl)isonicotinic acid can be achieved through several methods. One common approach involves the chlorination and trifluoromethylation of isonicotinic acid derivatives. For instance, a simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride can be used . Another method involves the use of 2-trifluoromethyl-3-nitropyridine as a starting material, which is then subjected to various reaction conditions to introduce the chlorine atom .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium-based catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom. Coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Chloro-2-(trifluoromethyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(trifluoromethyl)isonicotinic acid depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(trifluoromethyl)isonicotinic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring This unique structure imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in various chemical environments

Properties

IUPAC Name

3-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-4-3(6(13)14)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJBNXZJTBKRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737308
Record name 3-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749875-02-3
Record name 3-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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